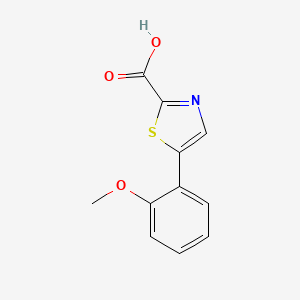

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZJONZFADZDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Thiazole derivatives, including 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid, have shown promising anticancer properties. For instance, compounds synthesized from thiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole derivatives exhibited significant antiproliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action

The mechanism by which thiazoles exert anticancer effects often involves the inhibition of specific biological targets, such as microtubules and cell membrane receptors. This action disrupts critical cellular processes, leading to apoptosis in cancer cells .

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 10-30 | |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 leukemia | <1 |

Anti-inflammatory Applications

Research has indicated that thiazole derivatives can act as anti-inflammatory agents. The compound has been utilized in the synthesis of novel drugs aimed at treating inflammatory conditions. Studies suggest that modifications to the thiazole structure enhance its efficacy against inflammation-related pathways .

Agricultural Chemistry

Agrochemical Formulation

this compound is also explored in agricultural chemistry for its potential to improve the efficacy of pesticides and herbicides. The incorporation of this compound into agrochemical formulations has been shown to enhance crop yield and protection against pests .

Material Science

Development of Advanced Materials

The unique chemical properties of thiazoles make them suitable for applications in material science. Research has focused on utilizing this compound in the creation of advanced polymers and coatings. These materials demonstrate enhanced durability and performance characteristics due to the incorporation of thiazole moieties .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This research aids in understanding complex biological systems and developing new therapeutic strategies targeting specific metabolic processes .

Analytical Chemistry

Chromatographic Techniques

The compound serves as a standard in chromatographic techniques, facilitating accurate analysis of similar compounds in various samples. Its application in analytical chemistry ensures reliable results in the identification and quantification of thiazole derivatives in research settings .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with DNA and topoisomerase II can result in DNA double-strand breaks and cell cycle arrest, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

5-(4-Methoxyphenyl)thiazole-2-carboxylic Acid Derivatives

Compounds such as 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-3-ylmethylene-hydrazide (3-MTPH) and its isomers (2-MTPH, 4-MTPH) differ in the position of the methoxy group (para vs. ortho) and the presence of pyridine-hydrazide substituents. Key findings include:

- Inhibition Efficiency : The para-substituted derivatives (e.g., 3-MTPH) exhibit inhibition efficiencies up to 92% on mild steel in 0.5 M HCl at 303 K, attributed to adsorption via N and S atoms .

- Thermodynamic Parameters : Adsorption free energy (ΔG°ads) values range from -32 to -35 kJ/mol, indicating physisorption-dominated processes .

- Quantum Chemical Parameters : Higher EHOMO (electron-donating ability) and lower ELUMO (electron-accepting capacity) correlate with better inhibition. For example, 3-MTPH has EHOMO = -5.2 eV and ELUMO = -1.8 eV .

Comparison with Target Compound : The ortho-methoxy group in 5-(2-methoxyphenyl)thiazole-2-carboxylic acid may introduce steric hindrance, reducing adsorption efficiency compared to para-substituted analogs. However, its carboxylic acid group could enhance solubility and surface interaction in aqueous environments.

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

This compound replaces the methoxyphenyl group with a chlorothiophene moiety. Key differences:

- Molecular Weight : Higher molecular weight (245.71 g/mol vs. ~235 g/mol for the target compound) may improve film-forming ability on metal surfaces .

Pharmacologically Active Analogues

NRA0562: 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Amide

NRA0562, a dopamine receptor antagonist, highlights the impact of functional group substitution:

- Functional Groups : The amide group (vs. carboxylic acid in the target compound) enhances blood-brain barrier penetration, enabling CNS activity .

- Substituents : The 4-fluorophenyl and piperidine-ethyl groups confer high affinity for dopamine receptors (Ki = 1.79–7.09 nM) .

- Biological Activity : NRA0562 suppresses conditioned avoidance responses in rats at 3 mg/kg, demonstrating antipsychotic effects .

Comparison with Target Compound : The carboxylic acid group in this compound limits lipid solubility, likely reducing CNS bioavailability. However, it may serve as a precursor for prodrugs or metal-chelating agents.

Heterocyclic Variants

5-(2-Methoxyphenyl)-furan-2-carboxylic Acid

Replacing the thiazole core with a furan ring alters electronic properties:

- Electron Density : Furan’s oxygen atom is less polarizable than thiazole’s sulfur, reducing π-π interactions in corrosion inhibition .

- Applications : Primarily used as a pharmaceutical intermediate due to reduced metal-binding capacity compared to thiazoles .

5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

This compound features a thiophene ring and methoxycarbonyl group:

Biological Activity

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid functionality. This structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. A study showed that compounds with thiazole moieties demonstrated significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect cytotoxicity.

Case Study: Anticancer Efficacy

In a study focused on thiazole derivatives, it was found that the introduction of electron-donating groups on the phenyl ring enhanced the cytotoxic effects against cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against HepG-2 cells, indicating moderate potency compared to established chemotherapeutics .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 20 |

| MCF-7 | 25 | |

| A549 | 30 |

3. Antiviral Activity

Thiazole compounds have also been evaluated for their antiviral properties. A recent study highlighted the effectiveness of thiazole derivatives in inhibiting viral replication in vitro. The compound demonstrated significant activity against the yellow fever virus, with an EC50 value indicating effective antiviral action .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially disrupting their function and leading to cell death in cancerous tissues or inhibition of microbial growth.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thioamides with α-halo ketones or esters under reflux conditions in acetic acid. Key steps include:

Reacting 2-methoxyphenyl thiourea with ethyl 2-chloroacetoacetate in acetic acid.

Purification via recrystallization from DMF/acetic acid mixtures.

Characterization using FTIR (to confirm thiazole ring formation) and H NMR (to verify methoxyphenyl substitution) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, thiazole ring vibrations).

- H NMR : To confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Mass Spectrometry : To determine molecular ion peaks (e.g., [M+H] for CHNOS at m/z 235.03).

- Melting Point Analysis : Compare observed values (e.g., 201–203°C for analogs) with literature to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a dry, ventilated environment at room temperature, away from incompatible materials (strong acids, bases, oxidizers).

- Stability : Stable under normal lab conditions but may decompose upon prolonged exposure to moisture or light. Hazardous decomposition products include CO, CO, and sulfur oxides .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) influence the compound’s physicochemical properties?

- Methodological Answer :

- Methoxy Substitution : The 2-methoxyphenyl group enhances lipophilicity, impacting solubility (e.g., reduced aqueous solubility vs. unsubstituted thiazoles). Computational tools like LogP calculations can quantify this.

- Thiazole Ring Modifications : Methyl groups at position 4 (e.g., 4-methyl-2-phenyl analogs) increase thermal stability (mp 214–215°C vs. 201–203°C for 2-methyl derivatives) .

- Experimental Validation : Compare HPLC retention times and DSC thermal profiles of analogs to correlate structure with stability .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays in triplicate to rule out concentration-dependent effects.

- Standardized Assays : Use validated protocols (e.g., EIS for corrosion inhibition efficiency) to minimize inter-lab variability.

- Meta-Analysis : Cross-reference data from pharmacological (e.g., receptor binding) and material science (e.g., corrosion inhibition) studies to identify context-dependent activity .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory studies).

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to design optimized derivatives.

- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at thiazole C-5) .

Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?

- Methodological Answer :

- Surface Adsorption Studies : Use Langmuir isotherm models to assess monolayer formation on mild steel.

- Electrochemical Techniques : EIS and potentiodynamic polarization quantify charge-transfer resistance and inhibition efficiency (>90% reported for thiazole analogs in 0.5 M HCl).

- SEM/EDX : Confirm inhibitor film formation and elemental composition on metal surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.